2',4'-Dichloro-5-fluoro-biphenyl-2-ylamine
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Overview
Description
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine, also known as 3’,4’-dichloro-5-fluorobiphenyl-2-amine, is an organic compound with the chemical formula C12H8Cl2FN. It is a white crystalline solid with a benzene-like aroma. This compound is notable for its thermal and chemical stability, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine can be synthesized through several methods. One common route involves the reaction of 2-amino-5-fluorobiphenyl with copper(I) chloride, followed by dehydrogenation using iron(III) chloride . Another method involves the reaction of phosphorus oxychloride with 2,6-dichlorobenzophenone, where chloride ions are replaced with bromine, and the product is substituted at the 3 and 4 positions .
Industrial Production Methods
Industrial production of 2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of electronic materials, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism by which 2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. It can bind to various receptors and enzymes, influencing their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluoro-3,4-dichlorobenzene
- 2-(3,4-Dichlorophenyl)-4-fluoroaniline
- 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine
Uniqueness
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms on the biphenyl structure enhances its stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H8Cl2FN |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-fluoroaniline |
InChI |
InChI=1S/C12H8Cl2FN/c13-7-1-3-9(11(14)5-7)10-6-8(15)2-4-12(10)16/h1-6H,16H2 |
InChI Key |
ZXMFPVMREMVLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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